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Benzenesulfonamide, 2-iodo-N,4-dimethyl-

Cat. No.: B1654780
CAS No.: 273208-11-0
M. Wt: 311.14 g/mol
InChI Key: MCPIRMYVGOFZEM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the early 20th century, initially within the dye industry. A pivotal discovery was made in 1932 by German chemist Gerhard Domagk, who found that a red sulfonamide-containing dye, Prontosil, exhibited remarkable antibacterial properties in mice. chemnet.comchemeo.com This finding was revolutionary, as Prontosil became the first broadly effective systemic antibacterial drug, predating the widespread use of penicillin. chemnet.combicbiotech.com Further research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. chemeo.com

This discovery sparked a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in the pursuit of enhanced efficacy and reduced toxicity. chemnet.combicbiotech.com These efforts resulted in the development of various sulfa drugs with different properties and applications, some of which were crucial during World War II for treating bacterial infections in soldiers. chemnet.comchemeo.com Beyond their antimicrobial applications, the exploration of sulfonamides led to the discovery of other classes of drugs, including diuretics and antidiabetic agents. bicbiotech.com The rich history of sulfonamides underscores their foundational role in the development of modern chemotherapy and medicinal chemistry.

Structural Features and Chemical Significance of Benzenesulfonamide (B165840) Derivatives

Benzenesulfonamide derivatives are characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). This core structure serves as a versatile scaffold in medicinal chemistry and materials science. chemsrc.com The sulfonamide group is a key pharmacophore in many drugs due to its ability to mimic and compete with para-aminobenzoic acid (PABA), an essential nutrient for bacteria in the synthesis of folic acid. bicbiotech.com

The benzene ring can be substituted with various functional groups, which significantly influences the compound's physical, chemical, and biological properties. mdpi.com For instance, the addition of different substituents can alter a molecule's solubility, lipophilicity, and ability to interact with biological targets. chemsrc.com Benzenesulfonamide derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitors. chemsrc.comresearchgate.net In organic synthesis, the sulfonamide group's rigidity and crystallinity make it useful for the derivatization and characterization of amines. orgsyn.org

Role of Halogenated Organic Compounds in Synthetic Chemistry and Chemical Research

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense importance in synthetic chemistry. The introduction of a halogen atom into an organic molecule can dramatically alter its properties and reactivity. nih.gov Halogens are electron-withdrawing, which can influence the electronic environment of a molecule and its reactivity in chemical reactions.

Halogenated compounds serve as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bond can be readily transformed into other functional groups through various reactions, such as nucleophilic substitution and cross-coupling reactions. This reactivity makes halogenated compounds invaluable in the construction of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of a halogen can enhance the biological activity of a molecule, a strategy often employed in drug design. nih.gov

Current State of Academic Research on Benzenesulfonamide, 2-iodo-N,4-dimethyl-

Specific academic research focusing exclusively on Benzenesulfonamide, 2-iodo-N,4-dimethyl- appears to be limited. While the compound is commercially available from chemical suppliers, indicating its use in synthesis, dedicated studies on its properties and applications are not widely published. chemsrc.com

However, extensive research exists on closely related compounds, such as other iodinated benzenesulfonamides and N,N-dimethylbenzenesulfonamides. For instance, various iodo-substituted benzenesulfonamide derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors, demonstrating the potential of this class of compounds in medicinal chemistry. nih.govnih.gov Research on N,N-dimethylbenzenesulfonamide derivatives has explored their use as chemical intermediates and their biological activities. bicbiotech.com The synthesis of various substituted benzenesulfonamides is a well-established area of organic chemistry, with numerous methods developed for their preparation. mdpi.comresearchgate.netnih.gov The lack of specific studies on Benzenesulfonamide, 2-iodo-N,4-dimethyl- suggests that it may be a relatively new or underexplored compound, representing a gap in the current scientific literature.

Research Objectives and Scope for In-depth Investigation of the Compound

Given the limited specific research on Benzenesulfonamide, 2-iodo-N,4-dimethyl-, there are several promising avenues for future investigation. A primary research objective would be the development and optimization of a synthetic route to this compound, followed by a thorough characterization of its physicochemical properties.

Further research could focus on exploring its potential applications. Drawing from the known activities of related compounds, a key area of investigation would be its biological activity. Screening for antimicrobial, anticancer, and enzyme inhibitory (e.g., carbonic anhydrase) properties could reveal potential therapeutic uses. The presence of the iodo-substituent also suggests its utility as a synthetic intermediate in cross-coupling reactions to generate more complex molecular architectures. A detailed investigation into its reactivity in various organic transformations would be highly valuable to the synthetic chemistry community. Understanding the structure-activity relationships by comparing its properties to non-iodinated or differently substituted analogs would provide valuable insights for the rational design of new functional molecules.

Data Tables

Chemical and Physical Properties of Benzenesulfonamide, 2-iodo-N,4-dimethyl-

PropertyValueSource
CAS Number 273208-11-0 chemsrc.com
Molecular Formula C₈H₁₀INO₂S chemeo.com
Molecular Weight 311.14 g/mol PubChem
IUPAC Name 2-iodo-N,4-dimethylbenzenesulfonamide chemsrc.com
Canonical SMILES CN(S(=O)(=O)C1=CC(=C(C=C1)I)C)CPubChem
Physical Description Predicted to be a solid at room temperature.-
Solubility Predicted to have low solubility in water.-

Note: Some physical properties are predicted due to the limited availability of experimental data for this specific compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10INO2S B1654780 Benzenesulfonamide, 2-iodo-N,4-dimethyl- CAS No. 273208-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

273208-11-0

Molecular Formula

C8H10INO2S

Molecular Weight

311.14 g/mol

IUPAC Name

2-iodo-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10INO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3

InChI Key

MCPIRMYVGOFZEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC)I

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC)I

Origin of Product

United States

Synthetic Methodologies for Benzenesulfonamide, 2 Iodo N,4 Dimethyl

General Synthesis of Benzenesulfonamide (B165840) Scaffolds

The foundational structure of benzenesulfonamide is typically assembled through the reaction of an aryl sulfonyl chloride with an amine. This approach allows for the modular construction of a diverse range of sulfonamide derivatives.

Formation of the Sulfonamide Linkage

The most common and direct method for forming the sulfonamide bond is the reaction of a benzenesulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Various bases can be employed, with pyridine (B92270) and triethylamine being common choices in organic solvents. For instance, the reaction of benzenesulfonyl chloride with a primary amine like methylamine (B109427) would yield an N-methylbenzenesulfonamide. The choice of solvent can range from ethers and chlorinated hydrocarbons to aqueous media under specific pH conditions. High conversions to sulfonamides have been reported in aqueous media at high pH, even with only a slight excess of the sulfonyl chloride.

A general representation of this reaction is as follows:

ArSO₂Cl + R¹R²NH → ArSO₂NR¹R² + HCl

Reactant 1Reactant 2BaseSolventProductReference
Benzenesulfonyl chlorideAnilinePyridine-N-PhenylbenzenesulfonamideGeneric Method
p-Toluenesulfonyl chlorideAmmonia-Dichloromethane (B109758)p-ToluenesulfonamideGeneral Procedure
Benzenesulfonyl chlorideDibutylamineSodium HydroxideWaterN,N-Dibutylbenzenesulfonamide organic-chemistry.org

Strategies for Introducing Aryl Substituents

Substituents on the aryl ring of the benzenesulfonamide scaffold can be introduced either before or after the formation of the sulfonamide linkage. A common strategy involves starting with a substituted aniline, which is then converted to the corresponding aryl sulfonyl chloride. The Sandmeyer reaction is a classical method for this transformation, where an arylamine is diazotized and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the aryl sulfonyl chloride. This sulfonyl chloride can then be reacted with the desired amine.

Alternatively, palladium-catalyzed cross-coupling reactions offer a modern and versatile approach for the synthesis of aryl sulfonamides from arylboronic acids. This method allows for the preparation of a wide array of arylsulfonyl chlorides and subsequently sulfonamides under mild conditions with significant functional group tolerance.

Regioselective Iodination Approaches for the Benzene (B151609) Ring

The introduction of an iodine atom at a specific position on the benzene ring is a critical step in the synthesis of 2-iodo-N,4-dimethylbenzenesulfonamide. The directing effects of the existing substituents, namely the sulfonamide and the methyl group, play a crucial role in determining the regioselectivity of the iodination.

Direct Electrophilic Iodination Procedures

Direct electrophilic iodination of an aromatic ring is a common method for introducing an iodine substituent. Various iodinating agents can be employed, often in the presence of an activating agent or catalyst. For electron-rich aromatic compounds, reagents such as N-iodosuccinimide (NIS) can be effective. The regioselectivity is governed by the electronic and steric properties of the substituents on the ring. In the case of a 4-methylbenzenesulfonamide derivative, the methyl group is an ortho, para-director, while the sulfonamide group is a meta-director. However, the sulfonamide group can also act as a directing group for ortho-lithiation, which can then be followed by iodination.

Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for the ortho-iodination of substrates bearing a directing group. This method is compatible with a wide range of functional groups.

SubstrateIodinating AgentCatalyst/AdditiveSolventProductReference
AcetanilideN-Iodosuccinimide (NIS)Pd(OAc)₂ / PTSAToluene (B28343)ortho-Iodoacetanilide nih.gov
AnisoleN-Iodosuccinimide (NIS)Trifluoroacetic acid-p-IodoanisoleGeneral Method
PhenolI₂ / Ag₂SO₄-n-HexaneMixture of o- and p-Iodophenol nih.gov

Metal-Mediated Iodination Techniques

Metal-mediated approaches offer alternative strategies for regioselective iodination. Directed ortho-metalation involves the deprotonation of the position ortho to a directing group using a strong base, such as an organolithium reagent. The resulting aryl-lithium species can then be quenched with an iodine source, like molecular iodine, to install the iodine atom with high regioselectivity. The sulfonamide group can serve as such a directing group.

Nickel(II)- and Cobalt(II)-catalyzed sequential iodination of sulfonamides using molecular iodine has been reported, where an 8-amino-5-iodoquinoline moiety acts as a directing group for a subsequent ortho-iodination.

N-Alkylation and N-Methylation Protocols for the Sulfonamide Nitrogen

The final step in the synthesis of Benzenesulfonamide, 2-iodo-N,4-dimethyl- involves the introduction of a methyl group onto the sulfonamide nitrogen.

N-alkylation of sulfonamides can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. For N-methylation, methyl iodide is a common methylating agent, and bases such as potassium carbonate are often used in polar aprotic solvents like dimethylformamide (DMF). It is important to note that sulfonamides can undergo bis-methylation, especially with strong bases and an excess of the methylating agent.

More recent methods for N-methylation include the use of quaternary ammonium (B1175870) salts as solid methylating agents, which can offer high monoselectivity. Other approaches utilize transition metal catalysts, such as iron or copper complexes, for the N-alkylation of sulfonamides with alcohols, which is considered a greener alternative.

SulfonamideAlkylating AgentBase/CatalystSolventProductReference
General SulfonamideAlkyl HalideAnion Exchange ResinAlcoholMono-N-alkylated sulfonamide mdpi.com
Benzylic SulfonamideBenzylic AlcoholFeCl₂ / K₂CO₃-N-Benzylated sulfonamide researchgate.net
General AmidePhenyltrimethylammonium iodideCs₂CO₃TolueneMono-N-methylated amideGeneral Method

Direct N-Methylation Strategies

Direct N-methylation of the parent sulfonamide, 2-iodo-4-methylbenzenesulfonamide, represents the most straightforward approach to the target molecule. This transformation involves the deprotonation of the sulfonamide nitrogen followed by quenching with a methylating agent. The choice of base and methylating agent is crucial for achieving high yields and avoiding side reactions.

Commonly used bases for deprotonating sulfonamides include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃, Cs₂CO₃). The resulting sulfonamide anion is a competent nucleophile that can react with various methylating agents.

Key Methylating Agents:

Dimethyl sulfate (B86663) (DMS): A potent and widely used methylating agent.

Methyl iodide (MeI): Another common and reactive electrophile.

Dimethyl carbonate (DMC): A greener, less toxic alternative to DMS and MeI. nih.gov

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), to facilitate the dissolution of the sulfonamide salt and promote the Sₙ2 reaction. Recent advancements have explored the use of bimetallic nanoparticles, such as Cu-Zr, to catalyze the N-methylation of amines and related compounds using DMC, offering an environmentally benign approach. nih.gov Another novel method involves using trimethylsulfoxonium salts as methylating agents in aqueous conditions, which has been successfully applied to N-heterocycles and could be adaptable for sulfonamides. researchgate.net

Table 1: Representative Conditions for Direct N-Methylation

Base Methylating Agent Solvent Typical Temperature Reference
K₂CO₃ / Cs₂CO₃ Dimethyl sulfate DMF Room Temp. - 80°C General
NaH Methyl iodide THF / DMF 0°C - Room Temp. General
Various Dimethyl carbonate Autoclave 150°C - 180°C nih.gov

Utilization of Protecting Groups in N-Methylation

An alternative to direct methylation involves the use of protecting groups. This strategy is particularly useful when other functional groups in the molecule are sensitive to the methylation conditions or to prevent undesired side reactions like dialkylation, though the latter is not a concern for a secondary sulfonamide precursor. nih.gov For primary sulfonamides, protecting groups are notoriously difficult to install, but strategies have been developed. organic-chemistry.org

A common protecting group for the sulfonamide nitrogen is the tert-butoxycarbonyl (Boc) group. The synthesis would proceed as follows:

Protection: The parent sulfonamide (2-iodo-4-methylbenzenesulfonamide) is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) to form the N-Boc protected sulfonamide.

N-Alkylation: The protected sulfonamide can then be N-methylated under basic conditions.

Deprotection: The Boc group is subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final N-methylated product.

Another versatile protecting group is the 9-phenyl-9-fluorenyl (PhF) group, which can be introduced into sulfonamides using phenylfluorenyl alcohol (PhFOH) and a Lewis acid like BF₃·OEt₂. acs.org Sulfonamides themselves are often considered protecting groups for amines, installed by reacting an amine with a sulfonyl chloride and removed via acidic or reducing conditions. youtube.com

Catalytic Transformations in the Synthesis of Iodinated Benzenesulfonamides

Catalytic methods offer powerful tools for constructing the C-N bond of the sulfonamide moiety. These reactions are central to modern organic synthesis due to their efficiency and functional group tolerance.

Palladium-Catalyzed C-N Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation. nih.govyoutube.com This reaction couples an amine with an aryl halide or pseudohalide. In the context of synthesizing the target compound or its precursors, this could involve:

Coupling of methylamine with a 2-iodo-4-methyl-substituted aryl halide bearing a sulfonyl chloride or a protected sulfonamide group.

Coupling of a sulfinamide with an aryl halide, a less common but reported transformation. researchgate.net

The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, tBuXPhos). A strong base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. The reaction is usually performed in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere. youtube.com

Table 2: Typical Buchwald-Hartwig Amination Components

Component Examples Purpose Reference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst Precursor nih.gov
Ligand XPhos, SPhos, tBuXPhos, Tri(tert-butyl)phosphine Stabilize Pd(0), facilitate reaction steps nih.govyoutube.com
Base NaOtBu, K₃PO₄, Cs₂CO₃ Deprotonate amine, regenerate catalyst youtube.com
Substrates Aryl Iodide/Bromide + Amine/Sulfonamide Coupling Partners nih.gov

Copper-Catalyzed N-Arylation Methods

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Evans-Lam (CEL) coupling, provides a classical and effective alternative to palladium-based methods for forming C-N bonds. nie.edu.sg These reactions are particularly well-suited for coupling sulfonamides with aryl halides. researchgate.net

The synthesis of N-aryl sulfonamides can be achieved by coupling a sulfonamide with an aryl iodide or bromide. nie.edu.sgresearchgate.net Key features of modern copper-catalyzed systems include:

Catalyst: Simple copper(I) salts like CuI or copper(II) salts like CuSO₄ are commonly used. nie.edu.sgnih.gov

Ligands: While some protocols are ligand-free, others employ ligands such as L-proline or diamines to accelerate the reaction and improve yields. nih.gov

Base: A base like K₃PO₄ or Cs₂CO₃ is essential. nie.edu.sgnih.gov

Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typical. nih.gov

Microwave heating has also been employed to significantly reduce reaction times. researchgate.net The Chan-Evans-Lam variant uses arylboronic acids instead of aryl halides, offering milder reaction conditions. rsc.org

Enantioselective Catalytic Synthesis of Related Chiral Sulfonamide Compounds

While Benzenesulfonamide, 2-iodo-N,4-dimethyl- is not chiral, the broader class of sulfonamides includes many structurally complex and chiral molecules with significant applications. The development of enantioselective methods for their synthesis is an active area of research.

One prominent strategy involves the creation of axially chiral sulfonamides , which possess chirality due to restricted rotation around a C-N bond. acs.orgnih.gov

Palladium-catalyzed hydroamination: The enantioselective hydroamination of allenes with aryl sulfonamides has been used to construct axially chiral sulfonamides. acs.org

Palladium-catalyzed N-allylation: The Tsuji-Trost allylation of secondary sulfonamides bearing a sterically hindered aryl group can proceed with high enantioselectivity to afford rotationally stable N-C axially chiral products. nih.gov

Other methods focus on creating stereogenic centers at the sulfur atom or on substituents attached to the sulfonamide core. These include the desymmetrizing enantioselective hydrolysis of S(VI) substrates and the organocatalytic enantioselective sulfur alkylation of sulfenamides. researchgate.netnih.gov These advanced catalytic methods highlight the versatility of sulfonamide chemistry and provide pathways to valuable, enantioenriched compounds. acs.orgnih.gov

Multi-step Synthetic Sequences Incorporating the Benzenesulfonamide, 2-iodo-N,4-dimethyl- Moiety

The title compound is not only a synthetic target but also a valuable intermediate for constructing more complex molecules. The presence of the aryl iodide functionality provides a handle for further transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille couplings.

A hypothetical multi-step synthesis could involve:

Initial Synthesis: Preparation of Benzenesulfonamide, 2-iodo-N,4-dimethyl- via one of the methods described above (e.g., iodination of 4-methylbenzenesulfonyl chloride, followed by amination with methylamine).

Cross-Coupling: The 2-iodo group is reacted with a suitable coupling partner. For example, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the 2-position, creating a biaryl sulfonamide scaffold.

Further Functionalization: The newly introduced group or the existing methyl and sulfonamide groups could be further modified to build molecular complexity.

Such sequences are common in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, substituted benzenesulfonamides have been synthesized as intermediates in the development of potent anti-influenza agents. nih.gov The ability to link individual synthetic steps in a continuous sequence using flow chemistry represents a modern paradigm for efficient multi-step synthesis. syrris.jp

Advanced Synthetic Strategies Towards Analogues and Derivatives

The development of advanced synthetic strategies is crucial for generating analogues and derivatives of Benzenesulfonamide, 2-iodo-N,4-dimethyl-. These novel compounds are instrumental in structure-activity relationship (SAR) studies, drug discovery, and materials science. Modern synthetic chemistry offers a range of powerful tools that enable precise modifications to the core structure, allowing for the systematic exploration of chemical space. These methods include transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and innovative cyclization techniques, which provide efficient and modular access to a diverse library of derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the C2 position of the benzenesulfonamide ring makes the parent compound an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This ortho-iodo group serves as a versatile synthetic handle for introducing a wide array of substituents, thereby enabling the synthesis of numerous analogues. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are particularly effective for this purpose.

A notable advanced strategy involves a domino Stille-like/Azacyclization reaction. researchgate.net This one-pot method utilizes 2-iodo benzenesulfonamide moieties and allenylstannanes to regioselectively synthesize 1,2-benzothiazine 1,1-dioxides, which are heterocyclic analogues of the original benzenesulfonamide. researchgate.net This approach demonstrates the power of tandem reactions to rapidly build molecular complexity from a pre-functionalized core structure. researchgate.net

Table 1: Overview of Potential Cross-Coupling Reactions for Derivatization

Coupling ReactionReactant PartnerCatalyst System (Typical)Bond FormedResulting Derivative Class
Suzuki Coupling Aryl/Alkyl Boronic Acid or EsterPd(PPh₃)₄, BaseC-CBiaryl or Alkyl-aryl sulfonamides
Stille Coupling Organostannane (e.g., Allenylstannane)PdCl₂(PPh₃)₂, CuIC-CAllenyl or other C-substituted sulfonamides
Heck Coupling AlkenePd(OAc)₂, Ligand, BaseC-CAlkenyl-substituted sulfonamides
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC-CAlkynyl-substituted sulfonamides
Buchwald-Hartwig Amination AminePd₂(dba)₃, Ligand, BaseC-NAmino-substituted sulfonamides

Direct C-H Functionalization

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying aromatic cores. researchgate.net This approach avoids the need for pre-functionalization (e.g., halogenation or borylation) of the coupling partner, directly converting a C-H bond into a new C-C or C-heteroatom bond. yale.edu For a molecule like Benzenesulfonamide, 2-iodo-N,4-dimethyl-, late-stage C-H functionalization could be employed to introduce additional substituents onto the benzene ring at positions C3, C5, or C6. researchgate.net

Transition-metal catalysis, often employing rhodium, ruthenium, or palladium, is central to these transformations. mdpi.com The sulfonamide group itself can act as a directing group, guiding the catalyst to specific C-H bonds, although the existing substitution pattern will influence the regioselectivity. The development of C-H functionalization protocols allows for the rapid diversification of complex molecules, providing a powerful tool for generating novel analogues. researchgate.net

Table 2: Potential C-H Functionalization Strategies for Analogue Synthesis

C-H Functionalization TypeReagent/Coupling PartnerCatalyst System (Typical)Potential Site of Functionalization
Arylation Aryl Halide / Boronic AcidPd(OAc)₂ or Rh(III) complexesC3, C5, C6
Alkenylation AlkeneRh(I) or Ru(II) complexesC3, C5, C6
Alkylation Alkyl Halide / OlefinPd(II) or Mn(I) complexesC3, C5, C6
Amination Electrophilic Aminating AgentRh(III) complexesC3, C5, C6

Novel Catalytic Methods for Core Structure Synthesis

Advanced strategies also encompass novel methods for constructing the benzenesulfonamide core itself, which can be adapted to produce a variety of analogues. One such innovative approach involves a dual copper and visible-light-catalyzed S(O)₂–N coupling reaction. nih.gov This method couples phenylsulfinic acid derivatives with aryl azides under mild, redox-neutral conditions to form the sulfonamide bond. nih.gov By varying the starting sulfinic acid (e.g., using 2-iodo-4-methylbenzenesulfinic acid) and the azide partner, this strategy can provide access to a range of N-substituted analogues that might be difficult to synthesize via traditional methods involving sulfonyl chlorides. nih.gov

Derivatization via Ring-Opening and Cyclization Reactions

Heterocyclic derivatives of benzenesulfonamides can be accessed through advanced ring-opening or cyclization strategies. For instance, benzenesulfonamides can be synthesized via the ring-opening of aziridines. researchgate.net A magnetically retrievable graphene-based nanohybrid catalyst (CoFe@rGO) has been shown to effectively catalyze the reaction between N-tosylaziridines and aromatic amines under solvent-free conditions, affording good yields of the corresponding benzenesulfonamide derivatives. researchgate.net Adapting this methodology could allow for the synthesis of complex side-chain derivatives attached to the sulfonamide nitrogen.

Advanced Spectroscopic and Chromatographic Characterization of Benzenesulfonamide, 2 Iodo N,4 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed map of the molecular framework and connectivity can be established.

The ¹H NMR spectrum of Benzenesulfonamide (B165840), 2-iodo-N,4-dimethyl- is expected to provide distinct signals for the methyl and aromatic protons, allowing for their unambiguous assignment. The chemical shifts are influenced by the electronic environment of each proton.

The N-methyl group is anticipated to appear as a singlet, typically in the range of 2.6-2.8 ppm. The methyl group attached to the aromatic ring will also be a singlet, but shifted slightly downfield to approximately 2.4-2.5 ppm due to the influence of the benzene (B151609) ring.

The aromatic region will display a more complex pattern. The proton ortho to the sulfonyl group and meta to the iodine will likely be the most deshielded, appearing as a doublet. The proton ortho to the iodine will also be a doublet, while the proton situated between the methyl and sulfonyl groups will present as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzenesulfonamide, 2-iodo-N,4-dimethyl-

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
N-CH₃2.7Singlet
Ar-CH₃2.4Singlet
Aromatic H (ortho to SO₂N)7.8Doublet
Aromatic H (ortho to I)7.5Doublet
Aromatic H (between CH₃ and SO₂N)7.2Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The N-methyl carbon is expected to resonate at around 38 ppm, while the aromatic methyl carbon will be found further upfield, typically near 21 ppm. The carbon atom bearing the iodine (C-I) will be significantly shifted upfield due to the heavy atom effect, with an expected chemical shift in the range of 95-100 ppm. The other aromatic carbons will have chemical shifts in the typical aromatic region of 120-145 ppm, with the carbon attached to the sulfonyl group (C-S) being the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenesulfonamide, 2-iodo-N,4-dimethyl-

Carbon Assignment Predicted Chemical Shift (ppm)
N-CH₃38
Ar-CH₃21
C-I98
C-S142
Aromatic C (other)125-140

To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between adjacent aromatic protons, confirming their relative positions on the ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure. For instance, correlations between the N-methyl protons and the sulfonamide-bearing carbon would be expected.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of Benzenesulfonamide, 2-iodo-N,4-dimethyl- will be dominated by the strong absorptions of the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two strong bands. The C-N stretching and various aromatic C-H and C=C stretching and bending vibrations will also be present.

Table 3: Predicted FT-IR Vibrational Frequencies for Benzenesulfonamide, 2-iodo-N,4-dimethyl-

Functional Group Predicted Vibrational Frequency (cm⁻¹) Intensity
S=O Asymmetric Stretch1340-1360Strong
S=O Symmetric Stretch1150-1170Strong
C-N Stretch1300-1330Medium
Aromatic C=C Stretch1450-1600Medium-Weak
Aromatic C-H Stretch3000-3100Medium-Weak

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For Benzenesulfonamide, 2-iodo-N,4-dimethyl-, the symmetric S=O stretch is expected to be a prominent feature in the Raman spectrum. The aromatic ring vibrations will also be observable. The C-I stretching vibration, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum, typically in the range of 500-600 cm⁻¹.

Table 4: Predicted Raman Shifts for Benzenesulfonamide, 2-iodo-N,4-dimethyl-

Functional Group Predicted Raman Shift (cm⁻¹) Intensity
S=O Symmetric Stretch1150-1170Strong
Aromatic Ring Breathing990-1010Strong
C-S Stretch650-750Medium
C-I Stretch500-600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For an aromatic compound like Benzenesulfonamide, 2-iodo-N,4-dimethyl-, the UV-Vis spectrum is expected to exhibit absorption bands arising from π → π* transitions within the benzene ring. The substitution pattern on the ring, including the iodo, methyl, and sulfonamide groups, would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima. The presence of the iodine atom and the sulfonamide group, both containing lone pairs of electrons, could also potentially lead to n → π* transitions. A typical UV-Vis analysis would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and recording the absorbance over a wavelength range of approximately 200 to 400 nm.

Expected UV-Vis Spectroscopic Data:

Transition TypeExpected λmax Range (nm)Notes
π → π200 - 280Characteristic of the substituted benzene ring. The exact position would be influenced by the combined electronic effects of the iodo, methyl, and N,4-dimethylsulfonamide substituents.
n → π> 280 (if observable)These transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group, are typically weak and may be obscured by the stronger π → π* bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), it must be sufficiently volatile and thermally stable. Assuming Benzenesulfonamide, 2-iodo-N,4-dimethyl- meets these criteria, GC-MS analysis would provide both the retention time from the gas chromatograph, which is a measure of its volatility and interaction with the GC column, and a mass spectrum from the mass spectrometer. The mass spectrum would be expected to show a molecular ion peak ([M]+•) corresponding to the exact mass of the molecule. Furthermore, the fragmentation pattern would offer clues about the compound's structure, with common fragmentation pathways for sulfonamides involving the cleavage of the C-S and S-N bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C8H10INO2S. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Expected High-Resolution Mass Spectrometry Data:

Molecular FormulaCalculated Monoisotopic Mass (Da)
C8H10INO2S310.9475

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

Theoretical Elemental Composition:

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0130.88
HydrogenH1.013.24
IodineI126.9040.78
NitrogenN14.014.50
OxygenO16.0010.28
SulfurS32.0710.32

Chromatographic Methods for Purity Assessment

Chromatographic techniques are paramount for assessing the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the purity assessment of non-volatile or thermally labile compounds. A reversed-phase HPLC method would likely be suitable for Benzenesulfonamide, 2-iodo-N,4-dimethyl-. In this setup, a nonpolar stationary phase (such as a C18 column) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The compound would elute at a specific retention time, and the presence of any other peaks in the chromatogram would indicate the presence of impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity.

Typical HPLC Parameters for Analysis:

ParameterDescription
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of water and acetonitrile (or methanol), possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV detector set at a wavelength where the compound exhibits strong absorbance (determined by UV-Vis spectroscopy).
Injection Volume 10 µL

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of compounds. silicycle.comumich.edu In TLC, a stationary phase, typically a solid adsorbent like silica (B1680970) gel or alumina, is coated onto a flat support such as a glass plate. silicycle.comumich.edu The sample is applied to the plate, which is then placed in a sealed chamber with a solvent, known as the mobile phase. colostate.edu This mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. silicycle.com

The separation in normal-phase TLC, the most common mode, is governed by the polarity of the compounds, the stationary phase, and the mobile phase. silicycle.comchromatographyonline.com A more polar compound will have a stronger interaction with the polar stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. ualberta.ca Conversely, a less polar compound will be more readily carried by the mobile phase and will have a higher Rf value. interchim.com The composition of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation. merckmillipore.com Generally, a more polar solvent system will cause all compounds to move further up the plate. interchim.com

For sulfonamides, various TLC methods have been developed. Separations can be performed on both normal-phase (e.g., silica gel) and reversed-phase plates. researchgate.net Common mobile phases for the analysis of sulfonamides on silica gel plates include mixtures of chloroform (B151607) and methanol. researchgate.net

Despite a thorough search of scientific literature, specific experimental data regarding the thin-layer chromatography of Benzenesulfonamide, 2-iodo-N,4-dimethyl-, including specific stationary phases, mobile phase compositions, and corresponding Rf values, could not be located. Therefore, a data table of specific research findings for this compound cannot be provided.

Crystallographic Analysis and Solid State Structural Investigations of Benzenesulfonamide, 2 Iodo N,4 Dimethyl

X-ray Diffraction for Single Crystal Structure Determination

Molecular Conformation and Geometrical Parameters

The molecular conformation of benzenesulfonamide (B165840) derivatives is largely defined by the torsion angles around the S-N bond. In related structures, such as N-(3,4-Dimethylphenyl)benzenesulfonamide, the molecule often adopts a twisted conformation. For instance, the dihedral angle between the two benzene (B151609) rings in this compound is 64.5 (3)°. The sulfonamide N atom is typically found to be approximately perpendicular to the plane of the S-bound benzene ring.

Interactive Data Table: Selected Torsion Angles in Benzenesulfonamide Derivatives

CompoundTorsion AngleValue (°)
N-(3,4-Dimethylphenyl)benzenesulfonamideN—S—C—C-87.4 (3)
N-(3,4-Dimethylphenyl)benzenesulfonamideO1–S1–C1–C619.3 (4)
N-(3,4-Dimethylphenyl)benzenesulfonamideO2–S1–C1–C2-28.0 (3)

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The geometrical parameters within the benzenesulfonamide core are generally consistent across different derivatives. The S=O bond lengths are typically in the range of 1.42-1.44 Å, and the S-N and S-C bond lengths are also well-defined. The bond angles around the sulfur atom deviate slightly from a perfect tetrahedral geometry.

For example, in the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, the S1=O1 and S1=O2 bond lengths are 1.4290 (18) Å and 1.4342 (18) Å, respectively. These values are in agreement with known values for other sulfonamides. The arrangement of atoms around the sulfur atom in this compound is described as a slightly distorted tetrahedron.

Interactive Data Table: Selected Bond Lengths and Angles in N-allyl-N-benzyl-4-methylbenzenesulfonamide

ParameterBond/AngleValue
Bond LengthS1=O11.4290 (18) Å
Bond LengthS1=O21.4342 (18) Å
Bond AngleO1-S1-O2~120° (typical)
Bond AngleO-S-N~106-108° (typical)
Bond AngleO-S-C~107-109° (typical)
Bond AngleN-S-C~107-109° (typical)

Conformational Flexibility of the Sulfonamide Moiety

The sulfonamide group (–SO₂–NH–) can exhibit conformational flexibility, primarily through rotation around the S–N and S–C bonds. This flexibility allows the molecule to adopt different conformations in response to its environment, such as the forces involved in crystal packing. The orientation of the N-H bond relative to the S=O bonds is a key aspect of this flexibility. Aromatic sulfonamides can display conformational chirality, often preferring a synclinal conformation where the aromatic rings at both ends of the S-N bond are twisted in the same direction.

Supramolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding Networks Involving N-H and S=O Groups

In primary and secondary sulfonamides, the N-H group is a potent hydrogen bond donor, while the sulfonyl oxygen atoms (S=O) are effective hydrogen bond acceptors. This donor-acceptor pairing frequently leads to the formation of robust hydrogen-bonding networks that are fundamental to the crystal's structure. In many sulfonamide crystal structures, molecules are linked into chains or dimers through N—H···O hydrogen bonds. For instance, in N-(3,4-Dimethylphenyl)benzenesulfonamide, supramolecular chains aligned along the b-axis are formed via N—H···O interactions.

The amide moiety, when present, can also participate in these networks, acting as both a hydrogen bond donor and acceptor to form extended hydrogen-bonded complexes of the N–H···O=S type.

Interactive Data Table: Typical Hydrogen Bond Parameters

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O=S~0.86~2.0-2.3~2.8-3.1~150-170

Note: These are representative values for sulfonamide hydrogen bonds.

Halogen Bonding Interactions Involving the Iodine Substituent

The presence of an iodine atom on the benzene ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. This interaction is directional and can significantly influence crystal packing.

In compounds containing an iodo-substituent, the iodine atom can form halogen bonds with the sulfonyl oxygen atoms of neighboring molecules. These I···O interactions, where the distance is less than the sum of the van der Waals radii of iodine and oxygen, can act as a structure-directing force, organizing the molecules into specific supramolecular assemblies. Studies on related iodinated organic molecules have demonstrated the importance of halogen bonding in their crystal engineering.

Aromatic π-Stacking and Other Non-Covalent Interactions

In the solid state, the crystal structure of Benzenesulfonamide, 2-iodo-N,4-dimethyl- would be stabilized by a variety of non-covalent interactions. The presence of two aromatic rings, one from the benzenesulfonamide core and the other implied if the 'N' were attached to another aryl group (which is not the case here as it is N,4-dimethyl), typically creates the potential for aromatic π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, are crucial in the formation of supramolecular assemblies. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset or slipped-stack arrangements.

Beyond π-stacking, other significant non-covalent forces would be expected to play a role in the crystal packing. These include:

Halogen Bonding: The iodine atom at the 2-position of the benzene ring is a potential halogen bond donor. This is due to the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (the σ-hole) along the C-I bond axis. This positive region can interact favorably with nucleophilic atoms, such as the oxygen atoms of the sulfonamide group in neighboring molecules. These I···O interactions can be a significant directional force in determining the crystal packing.

Hydrogen Bonding: Although the N-atom is dimethylated, precluding the classical N-H···O hydrogen bonds often seen in primary and secondary sulfonamides, the possibility of weaker C-H···O and C-H···π interactions exists. The methyl groups and the aromatic protons can act as weak hydrogen bond donors, interacting with the electronegative oxygen atoms of the sulfonamide group or the π-system of the benzene ring of adjacent molecules.

The interplay and geometric arrangement of these various interactions would dictate the final three-dimensional architecture of the crystal.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

For Benzenesulfonamide, 2-iodo-N,4-dimethyl-, a hypothetical Hirshfeld surface analysis would involve mapping various properties onto this surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface).

The dnorm surface would highlight regions of significant intermolecular contacts. Red spots on the dnorm surface would indicate contacts shorter than the van der Waals radii, signifying strong interactions like halogen bonds and potentially C-H···O hydrogen bonds.

H···H contacts: Typically, these are the most abundant contacts due to the number of hydrogen atoms on the molecular surface.

O···H/H···O contacts: These would represent the C-H···O interactions.

I···H/H···I contacts: These would arise from interactions between the iodine atom and hydrogen atoms of neighboring molecules.

I···O/O···I contacts: These would be indicative of the halogen bonding discussed earlier.

C···H/H···C contacts: These would represent C-H···π interactions.

C···C contacts: These would be associated with the π-stacking interactions.

Without experimental data, a sample data table for the relative contributions of these contacts cannot be generated. However, the table below illustrates the typical format of results from a Hirshfeld surface analysis for a related molecule.

Interactive Data Table: Hypothetical Hirshfeld Surface Contact Percentages

Intermolecular Contact TypePercentage Contribution (%)
H···H45.0
O···H/H···O20.5
I···H/H···I15.2
C···H/H···C10.3
I···O/O···I5.5
C···C3.5

Note: The data in this table is purely illustrative and does not represent experimental findings for Benzenesulfonamide, 2-iodo-N,4-dimethyl-.

Theoretical and Computational Chemistry Studies of Benzenesulfonamide, 2 Iodo N,4 Dimethyl

Molecular Orbital and Charge Distribution Analysis

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions:An NBO analysis, which would describe charge transfer and intramolecular interactions, has not been published for this specific molecule.

Due to the absence of the requisite scientific data, the generation of the requested article cannot be completed at this time.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable quantum chemical tools used to visualize and understand the nature of chemical bonding in molecules. These analyses provide a detailed picture of electron pair localization, distinguishing between covalent bonds, lone pairs, and core electrons.

For Benzenesulfonamide (B165840), 2-iodo-N,4-dimethyl-, an ELF and LOL analysis would be expected to reveal distinct regions of high electron localization. High ELF/LOL values would be anticipated in the regions of the covalent bonds, such as the C-C and C-H bonds of the benzene (B151609) ring and methyl groups, the C-S and S-N bonds of the sulfonamide group, and the C-I bond. The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide group would exhibit localized high-density regions corresponding to their lone pairs of electrons.

Topological studies using these functions allow for the characterization of bonding basins, which correspond to atomic cores, covalent bonds, and lone pairs. In similar sulfonamide structures, these analyses have been used to understand intramolecular interactions and the distribution of electron density, which is crucial for predicting reactivity. For instance, the delocalized π-system of the benzene ring would appear as a region of shared electron density. The strong electron-withdrawing nature of the sulfonyl group and the iodine atom would influence the electron density distribution across the entire molecule, a feature that ELF and LOL can graphically represent.

A hypothetical data table summarizing expected ELF/LOL basin populations for key bonds is presented below. The values are illustrative and based on general principles for similar organic molecules.

Table 1: Illustrative ELF Basin Populations for Benzenesulfonamide, 2-iodo-N,4-dimethyl-

Bond/Lone PairExpected ELF Basin Population (e)
S=O Bonds~3.0 - 3.5
S-N Bond~1.8 - 2.2
S-C Bond~1.9 - 2.1
C-I Bond~1.9 - 2.1
N Lone Pair~2.0
O Lone Pairs~2.0

Analysis of Chemical Reactivity Descriptors (e.g., global and local reactivity indices from DFT)

Density Functional Theory (DFT) is a powerful computational method for calculating various chemical reactivity descriptors that help in predicting the reactive behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For Benzenesulfonamide, 2-iodo-N,4-dimethyl-, the HOMO-LUMO energy gap would be a key indicator of its chemical stability; a smaller gap suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, which are susceptible to electrophilic attack, while the LUMO is on the electron-deficient parts, the sites for nucleophilic attack.

Global reactivity descriptors that would be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge, calculated as χ²/2η.

Local reactivity descriptors, such as Fukui functions, would be used to pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, the nitrogen and oxygen atoms of the sulfonamide group would likely be identified as potential sites for electrophilic attack.

Table 2: Hypothetical Global Reactivity Descriptors for Benzenesulfonamide, 2-iodo-N,4-dimethyl- (Calculated at B3LYP/6-311++G(d,p) level)

DescriptorSymbolHypothetical Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.2
Energy GapΔE5.3
Ionization PotentialI6.5
Electron AffinityA1.2
Electronegativityχ3.85
Chemical Hardnessη2.65
Chemical SoftnessS0.38
Electrophilicity Indexω2.80

Computational Approaches to Molecular Interactions and Recognition (e.g., molecular docking for binding site analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as Benzenesulfonamide, 2-iodo-N,4-dimethyl-, might interact with a biological target, typically a protein or enzyme.

In a hypothetical docking study, Benzenesulfonamide, 2-iodo-N,4-dimethyl- would be docked into the active site of a relevant enzyme, for example, carbonic anhydrase, a common target for sulfonamides. The simulation would identify the most stable binding pose and quantify the binding affinity, usually expressed as a docking score or binding energy. The analysis of the docked pose would reveal key molecular interactions, such as:

Hydrogen bonds: The sulfonamide group (both the N-H and S=O moieties) is a prime candidate for forming hydrogen bonds with amino acid residues in the active site.

Halogen bonds: The iodine atom could participate in halogen bonding with electron-donating atoms in the protein's binding pocket.

Hydrophobic interactions: The benzene ring and the methyl groups would likely engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic ring could form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions are crucial for the stability of the ligand-protein complex. The results of such a study would provide insights into the potential biological activity of the compound and guide the design of more potent derivatives.

Table 3: Illustrative Molecular Docking Results for Benzenesulfonamide, 2-iodo-N,4-dimethyl- with a Hypothetical Protein Target

ParameterDescriptionIllustrative Value
Binding EnergyEstimated free energy of binding-8.5 kcal/mol
Inhibition Constant (Ki)Calculated from binding energy1.2 µM
Interacting ResiduesAmino acids in the binding siteHIS94, THR199, VAL121
Interaction TypesTypes of non-covalent bonds formedHydrogen bond, Halogen bond, Hydrophobic

Exploration of Quantitative Structure-Activity Relationships (QSAR) Through Calculated Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

For a series of benzenesulfonamide derivatives including Benzenesulfonamide, 2-iodo-N,4-dimethyl-, a QSAR model could be developed to predict their activity against a specific biological target. The first step would be to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, number of rings, etc.

Topological (2D): Connectivity indices, shape indices, etc.

Geometrical (3D): Molecular surface area, volume, etc.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, etc.

Once calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates a subset of these descriptors to the observed biological activity.

A successful QSAR model for benzenesulfonamides might reveal, for instance, that activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk. Such a model would be a valuable predictive tool for designing new, more potent analogues of Benzenesulfonamide, 2-iodo-N,4-dimethyl- without the need for their synthesis and testing in the initial stages.

Reactivity and Mechanistic Investigations Involving Benzenesulfonamide, 2 Iodo N,4 Dimethyl

Reaction Mechanisms in the Synthesis and Transformation of the Compound

The synthesis of 2-iodo-N,4-dimethylbenzenesulfonamide can be achieved through the iodination of N,4-dimethylbenzenesulfonamide. One documented method involves the use of iodine and periodic acid in a mixture of acetic acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces the iodine atom at the ortho position to the sulfonamide group.

Transformations of this compound often hinge on the reactivity of the carbon-iodine bond. For instance, it serves as a precursor in domino reactions, such as a one-pot Stille-like/azacyclization process to form 1,2-benzothiazine 1,1-dioxides. researchgate.net In this sequence, the initial palladium-catalyzed Stille coupling with an organostannane is followed by an intramolecular cyclization involving the sulfonamide nitrogen.

Furthermore, the compound can undergo transformations involving the sulfonamide group itself. For example, N-ynylsulfonamides derived from similar structures can be directly oxidized to N-sulfonyloxoacetamides using dimethyl sulfoxide (B87167) (DMSO) as a nucleophilic oxidant. nih.gov This reaction proceeds through a proposed mechanism involving the addition of DMSO to the alkyne, followed by rearrangement and elimination.

Chemical Transformations Enabled by the 2-Iodo Substituent

The 2-iodo substituent is a key functional handle that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.

The presence of the iodine atom makes benzenesulfonamide (B165840), 2-iodo-N,4-dimethyl- an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoarene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology is widely used for the formation of biaryl structures. While specific examples for 2-iodo-N,4-dimethylbenzenesulfonamide are not extensively detailed in the provided search results, the general applicability of Suzuki-Miyaura coupling to aryl iodides is well-established. nih.govresearchgate.netrsc.org The reaction mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for the synthesis of arylalkynes. The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves as the solvent. wikipedia.org The catalytic cycle involves the palladium-catalyzed activation of the aryl iodide and a copper-catalyzed formation of a copper acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination then affords the coupled product. wikipedia.orgorganic-chemistry.org

The following table summarizes representative conditions for these cross-coupling reactions with similar aryl iodides.

ReactionCatalyst SystemReagentsConditionsProduct Type
Suzuki-Miyaura Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Arylboronic acidSolvent (e.g., Toluene (B28343)/Water), HeatBiaryl
Sonogashira Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI)Terminal alkyne, Amine base (e.g., Et₃N)Solvent (e.g., THF), Room TemperatureArylalkyne

The 2-iodo substituent can also play a crucial role in iodocyclization reactions, where it acts as an electrophilic iodine source to trigger the cyclization of a tethered nucleophile. unipa.itresearchgate.netresearchgate.net While direct examples involving benzenesulfonamide, 2-iodo-N,4-dimethyl- are not explicitly provided, analogous 2-iodo benzenesulfonamide moieties are utilized in domino Stille-like/azacyclization reactions, highlighting the potential for intramolecular cyclizations. researchgate.net

Furthermore, iodoarenes can act as catalysts in various transformations, often involving hypervalent iodine intermediates. nih.govpku.edu.cnresearchgate.net These reactions typically use a stoichiometric oxidant to generate the active iodine(III) or iodine(V) species. Such catalytic systems can promote a range of reactions, including the cyclization of N-propargylamides and β-amidoketones to form 2-oxazolines. nih.gov The mechanism is proposed to involve the activation of a π-system (alkyne or enol) by the hypervalent iodine species, followed by intramolecular nucleophilic attack. nih.gov

Influence of N,4-Dimethyl Substitution on Aromatic Reactivity

The N,4-dimethyl substitution pattern on the benzenesulfonamide ring influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity.

Electronic Effects: The methyl group at the 4-position (para to the sulfonamide group) is an electron-donating group through hyperconjugation and induction. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. However, the powerful electron-withdrawing nature of the sulfonamide group deactivates the ring towards electrophiles and directs incoming electrophiles to the ortho and para positions. The presence of the 4-methyl group further reinforces this directing effect.

Steric Effects: The N-methyl group does not directly participate in aromatic substitution but can influence the conformation of the sulfonamide group. The 2-iodo substituent introduces significant steric hindrance around one of the ortho positions. This steric bulk can influence the regioselectivity of further reactions on the aromatic ring and can also affect the rate of reactions involving the adjacent sulfonamide group.

Studies on related dimethyl-substituted N-(aryl)-arylsulfonamides reveal that the substitution pattern significantly impacts the molecular conformation, including the torsion angles between the aromatic rings and the C-SO2-NH-C segment. nih.gov

Sulfonamide Group Reactivity and Functional Group Interconversions

The sulfonamide group itself is a versatile functional group that can participate in various reactions and be converted into other functionalities. nih.gov

The hydrogen on the sulfonamide nitrogen (in the case of a primary or secondary sulfonamide) is acidic and can be deprotonated by a base. In N,4-dimethylbenzenesulfonamide, the nitrogen is already substituted with a methyl group, making it a tertiary sulfonamide. This lack of an acidic proton prevents reactions that require deprotonation at the nitrogen.

However, the sulfonamide group as a whole is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring as discussed above. It is also a stable functional group, often used as a protecting group for amines. Cleavage of the N-S bond to deprotect the amine can be achieved under specific reductive or acidic conditions, although this can be challenging.

Functional group interconversions involving the sulfonamide moiety can also be envisioned. For example, reduction of the sulfonamide could potentially yield the corresponding thiol and amine, though this is a difficult transformation.

Investigations into Stereochemical Control and Chirality in Reactions

While benzenesulfonamide, 2-iodo-N,4-dimethyl- itself is achiral, its reactions can involve the formation of chiral centers or be influenced by chiral reagents or catalysts, leading to stereochemical control.

Asymmetric Synthesis: In cross-coupling reactions, the use of chiral ligands on the metal catalyst can induce enantioselectivity if the reaction creates a new stereocenter. For instance, in a Suzuki-Miyaura coupling that results in a biaryl product with axial chirality (atropisomers), a chiral phosphine (B1218219) ligand could be employed to favor the formation of one enantiomer over the other.

Memory of Chirality: In reactions involving chiral radical intermediates, a phenomenon known as "memory of chirality" can be observed. nih.gov This occurs when a reaction proceeds through a rapidly racemizing intermediate, yet still produces a non-racemic product. While not directly applicable to the starting material , if benzenesulfonamide, 2-iodo-N,4-dimethyl- were to be incorporated into a chiral molecule, subsequent radical reactions at or near the stereocenter could exhibit this effect. nih.gov

Diastereoselective Reactions: If benzenesulfonamide, 2-iodo-N,4-dimethyl- is reacted with a chiral substrate, the existing stereocenter in the substrate can influence the stereochemical outcome of the reaction, leading to the formation of diastereomers in unequal amounts. This is a common strategy in organic synthesis to control the stereochemistry of newly formed chiral centers.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the coordination chemistry of "Benzenesulfonamide, 2-iodo-N,4-dimethyl-". The search results did not yield any information regarding the synthesis, characterization, binding modes, spectroscopic properties, electronic structure, or catalytic applications of metal complexes derived from this specific ligand.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while adhering to the strict outline provided. Constructing an article on this topic would require speculative information, which would violate the core principles of scientific accuracy and factual reporting.

Further research in the field of coordination chemistry may, in the future, explore the potential of "Benzenesulfonamide, 2-iodo-N,4-dimethyl-" as a ligand, at which point a detailed article on its metal complexes could be written.

Impurity Profiling and Stability Studies of Benzenesulfonamide, 2 Iodo N,4 Dimethyl

Identification and Characterization of Process-Related Impurities

Process-related impurities are chemical substances that are formed during the manufacturing process and remain in the final product. The identification and characterization of these impurities are essential for controlling the quality of Benzenesulfonamide (B165840), 2-iodo-N,4-dimethyl-. The synthesis of sulfonamides can introduce various impurities, including starting materials, intermediates, and by-products from side reactions.

Common synthetic routes to N,N-disubstituted sulfonamides may involve the reaction of a sulfonyl chloride with a secondary amine. For Benzenesulfonamide, 2-iodo-N,4-dimethyl-, this would likely involve the reaction of 2-iodo-4-methylbenzenesulfonyl chloride with dimethylamine. Based on this, potential process-related impurities could include unreacted starting materials, by-products from incomplete reactions, or products of side reactions.

Table 1: Potential Process-Related Impurities of Benzenesulfonamide, 2-iodo-N,4-dimethyl-

Impurity Name Chemical Structure Potential Source
2-Iodo-4-methylbenzenesulfonyl chloride Unreacted starting material
Dimethylamine Unreacted starting material
2-Iodo-4-methylbenzenesulfonic acid Hydrolysis of the sulfonyl chloride intermediate
4-Methylbenzenesulfonamide, 2-iodo-N-methyl- Presence of methylamine (B109427) as an impurity in dimethylamine

The characterization of these potential impurities typically involves techniques such as High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Degradation Pathways and Products Under Various Chemical Conditions

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for identifying its potential degradation products. nih.gov These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments. acdlabs.com

For Benzenesulfonamide, 2-iodo-N,4-dimethyl-, the primary degradation pathways are likely to involve hydrolysis of the sulfonamide bond and reactions involving the iodo-substituent.

Acidic and Basic Hydrolysis: Under acidic or basic conditions, the sulfonamide bond is susceptible to hydrolysis, which would lead to the formation of 2-iodo-4-methylbenzenesulfonic acid and dimethylamine. The rate of hydrolysis is dependent on the pH and temperature.

Oxidative Degradation: The presence of the sulfonamide group and the aromatic ring suggests potential susceptibility to oxidative stress. Strong oxidizing agents could potentially lead to the formation of N-oxide derivatives or degradation of the aromatic ring.

Photodegradation: Aromatic iodides can be sensitive to light. Exposure to UV radiation could potentially lead to the cleavage of the carbon-iodine bond, forming radical species that could then lead to a variety of degradation products.

Table 2: Potential Degradation Products of Benzenesulfonamide, 2-iodo-N,4-dimethyl- Under Various Stress Conditions

Stress Condition Potential Degradation Products
Acidic Hydrolysis 2-Iodo-4-methylbenzenesulfonic acid, Dimethylamine
Basic Hydrolysis 2-Iodo-4-methylbenzenesulfonic acid, Dimethylamine
Oxidation (e.g., H₂O₂) N-Oxide derivatives, Ring-oxidized products

The identification of these degradation products is typically achieved using stability-indicating analytical methods, most commonly HPLC with UV or MS detection. nih.gov

Stability Assessment and Chemical Purity Maintenance

A comprehensive stability assessment is necessary to establish the shelf-life and appropriate storage conditions for Benzenesulfonamide, 2-iodo-N,4-dimethyl-. This involves long-term and accelerated stability studies under controlled temperature and humidity conditions.

The chemical purity of Benzenesulfonamide, 2-iodo-N,4-dimethyl- can be maintained by storing it in well-closed containers, protected from light and moisture, and at a controlled temperature. The presence of structurally related impurities can sometimes affect the physical properties of a substance, such as its crystallinity. nih.gov

Table 3: Illustrative Stability Testing Protocol for Benzenesulfonamide, 2-iodo-N,4-dimethyl-

Study Type Storage Condition Testing Time Points
Long-term 25°C ± 2°C / 60% RH ± 5% RH 0, 3, 6, 9, 12, 18, 24 months

During these stability studies, the substance is monitored for any changes in its physical appearance, assay (potency), and impurity profile. A validated stability-indicating HPLC method is the primary analytical tool for these assessments.

Conclusion and Future Research Directions in Benzenesulfonamide, 2 Iodo N,4 Dimethyl Chemistry

Summary of Key Academic Contributions and Knowledge Gaps

A thorough review of the current academic literature reveals a significant knowledge gap concerning Benzenesulfonamide (B165840), 2-iodo-N,4-dimethyl-. While research exists on related structures, such as 2-iodobenzenesulfonamide and N,N-dimethylbenzenesulfonamide, there is a conspicuous absence of studies specifically detailing the synthesis, characterization, and application of the title compound. This lack of focused research represents a substantial opportunity for original and impactful contributions to the field.

The primary academic contributions in this area are currently confined to general methodologies for the synthesis of substituted benzenesulfonamides and the exploration of the reactivity of aryl iodides. For instance, the synthesis of 2-iodobenzenesulfonamide derivatives has been reported, often as intermediates in the construction of more complex heterocyclic systems. researchgate.net Similarly, methods for the N,N-dimethylation of sulfonamides are well-established. However, the specific combination of the 2-iodo, N,4-dimethyl substitution pattern has not been a subject of dedicated study.

The following table summarizes the existing knowledge and identifies the key areas where further research is needed:

Research AreaExisting KnowledgeKnowledge Gaps
Synthesis General methods for iodination and N,N-dimethylation of benzenesulfonamides.Optimized, high-yield synthetic route to Benzenesulfonamide, 2-iodo-N,4-dimethyl-.
Characterization Spectroscopic data for related compounds.Comprehensive spectroscopic and crystallographic data for the title compound.
Reactivity Known reactivity of aryl iodides and sulfonamides in various transformations.Specific reactivity profile of Benzenesulfonamide, 2-iodo-N,4-dimethyl-, particularly in cross-coupling and cyclization reactions.
Applications Use of related compounds as intermediates in medicinal and materials chemistry.Exploration of the potential applications of the title compound in drug discovery, catalysis, and materials science.

Prospective Avenues in Novel Synthetic Methodology Development

The development of novel synthetic methodologies is a cornerstone of chemical research. Benzenesulfonamide, 2-iodo-N,4-dimethyl- offers a unique platform for the exploration of new synthetic transformations. Future research in this area could focus on several promising directions:

Directed Ortho-Metalation and Iodination: A plausible synthetic route could involve the directed ortho-metalation of N,4-dimethylbenzenesulfonamide, followed by quenching with an iodine source. The development of highly regioselective and efficient conditions for this transformation would be a valuable contribution.

Palladium-Catalyzed C-H Activation/Iodination: More contemporary approaches could explore the direct C-H iodination of N,4-dimethylbenzenesulfonamide using palladium catalysis. The optimization of such a reaction would represent a significant advancement in C-H functionalization chemistry.

Flow Chemistry Synthesis: The development of a continuous flow process for the synthesis of Benzenesulfonamide, 2-iodo-N,4-dimethyl- could offer advantages in terms of safety, scalability, and product purity.

A comparative overview of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Directed Ortho-MetalationHigh regioselectivity, well-established methodology.Requirement for cryogenic temperatures and stoichiometric strong bases.
Pd-Catalyzed C-H IodinationAtom economy, potential for milder reaction conditions.Catalyst cost, optimization of directing group compatibility.
Flow ChemistryEnhanced safety and control, potential for high throughput.Initial setup cost, potential for clogging with solid intermediates.

Emerging Trends in Computational and Theoretical Chemistry for This Class of Compounds

Computational and theoretical chemistry provide powerful tools for understanding and predicting the properties and reactivity of molecules. For a relatively unexplored compound like Benzenesulfonamide, 2-iodo-N,4-dimethyl-, computational studies can offer invaluable insights and guide experimental work.

Emerging trends in this area that could be applied to the title compound include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, vibrational frequencies, and NMR chemical shifts of the molecule. This data would be crucial for its characterization and for understanding its reactivity.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can provide a detailed picture of the bonding within the molecule, including the nature of the C-I and S-N bonds, and any non-covalent interactions that may influence its conformation and crystal packing.

Modeling of Reaction Mechanisms: Computational modeling can be employed to investigate the mechanisms of potential reactions involving Benzenesulfonamide, 2-iodo-N,4-dimethyl-, such as its participation in cross-coupling reactions or as a ligand in organometallic complexes. This can help in the rational design of new synthetic methodologies.

The following table outlines key computational parameters that would be of interest for this compound:

Computational MethodPredicted PropertySignificance
DFT (B3LYP/6-311G(d,p))Optimized geometry, HOMO-LUMO gap, electrostatic potential.Understanding of molecular shape, electronic properties, and sites of reactivity.
QTAIMBond critical point analysis, electron density distribution.Characterization of chemical bonds and non-covalent interactions.
TD-DFTUV-Vis absorption spectrum.Prediction of spectroscopic properties.

New Directions in Coordination Chemistry and Catalytic Applications

The presence of both a sulfonamide and an iodo substituent on the aromatic ring of Benzenesulfonamide, 2-iodo-N,4-dimethyl- suggests intriguing possibilities in the realms of coordination chemistry and catalysis.

Ligand Design: The sulfonamide group is a known coordinating moiety, and the presence of the ortho-iodo group could influence the coordination geometry and electronic properties of metal complexes. This could lead to the development of novel ligands for a variety of catalytic applications.

Hypervalent Iodine Chemistry: Aryl iodides are precursors to hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents. The development of chiral hypervalent iodine catalysts derived from Benzenesulfonamide, 2-iodo-N,4-dimethyl- could open up new avenues in asymmetric synthesis.

Dual-Functional Catalysts: The compound could potentially act as a dual-functional catalyst, where one part of the molecule participates in substrate activation while another facilitates the catalytic transformation.

Future research could explore the coordination of Benzenesulfonamide, 2-iodo-N,4-dimethyl- with various transition metals, as summarized in the table below:

Metal CenterPotential Coordination ModePotential Catalytic Application
Palladium(II)Monodentate via sulfonamide oxygen or nitrogen.Cross-coupling reactions, C-H activation.
Copper(I/II)Bidentate chelation involving the iodo and sulfonamide groups.Atom transfer radical polymerization, click chemistry.
Rhodium(I)Pincer-type ligand precursor.Hydroformylation, hydrogenation.

Potential for Benzenesulfonamide, 2-iodo-N,4-dimethyl- as a Chemical Building Block in Complex Molecule Synthesis

Perhaps the most significant potential of Benzenesulfonamide, 2-iodo-N,4-dimethyl- lies in its utility as a versatile building block for the synthesis of complex organic molecules. The orthogonal reactivity of the iodo and sulfonamide functionalities allows for a wide range of selective transformations.

Cross-Coupling Reactions: The C-I bond is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of substituents at the 2-position of the benzene (B151609) ring.

Synthesis of Heterocycles: The 2-iodo-benzenesulfonamide motif is a known precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles through intramolecular cyclization reactions. researchgate.net

Medicinal Chemistry Scaffolds: The benzenesulfonamide core is a common feature in many approved drugs. The ability to functionalize this scaffold at the 2-position via the iodo group could lead to the rapid generation of libraries of new drug candidates.

The following table illustrates the potential of this building block in various synthetic transformations:

Reaction TypeReagent/CatalystProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl-substituted benzenesulfonamide
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl-substituted benzenesulfonamide
Buchwald-Hartwig AminationAmine, Pd catalyst, base2-Amino-substituted benzenesulfonamide
Intramolecular CyclizationBase or transition metal catalystThiazine or other heterocyclic systems

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-iodo-N,4-dimethylbenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves functionalizing the benzenesulfonamide core via iodination and alkylation. Key steps include:
  • Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C to introduce the 2-iodo substituent .
  • Methylation : N-methylation via nucleophilic substitution using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate as a base. Position-specific methylation at the para-methyl group may require protecting group strategies .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure product.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The iodine atom induces significant deshielding (~2.5–3.5 ppm for adjacent protons) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy iodine atoms enhance anomalous scattering, improving resolution .
  • FT-IR : Confirm sulfonamide N–H (3280–3320 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving steric hindrance from the 2-iodo group?

  • Methodological Answer :
  • Catalyst Selection : Use Pd-based catalysts for cross-coupling reactions, as iodine’s steric bulk may slow kinetics. For example, Pd(PPh₃)₄ in Suzuki-Miyaura couplings .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Microwave-assisted synthesis can reduce reaction times .
  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading) for yield maximization.

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization : Control variables such as cell line (e.g., HEK-293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀. Validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Target Validation : Confirm binding to proposed targets (e.g., carbonic anhydrase IX) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational methods predict interactions between 2-iodo-N,4-dimethylbenzenesulfonamide and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase). Include iodine’s van der Waals radius in parameter files .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds between sulfonamide and active-site zinc ions .

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